molecular formula C5H5N3O B13336824 2,6-Dihydropyrrolo[2,3-c]pyrazol-5(4H)-one

2,6-Dihydropyrrolo[2,3-c]pyrazol-5(4H)-one

Cat. No.: B13336824
M. Wt: 123.11 g/mol
InChI Key: DDZMDGGOAURKNX-UHFFFAOYSA-N
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Description

2,6-Dihydropyrrolo[2,3-c]pyrazol-5(4H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique fused ring structure, which includes both pyrrole and pyrazole moieties. The presence of these rings imparts distinct chemical properties, making it a valuable scaffold for drug development and other scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dihydropyrrolo[2,3-c]pyrazol-5(4H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of methyl 4-aryl-2,4-dioxobutanoates with aromatic aldehydes and 2-aminoacetonitrile sulfate in glacial acetic acid, in the presence of anhydrous sodium acetate, can yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production. This would include refining reaction conditions, using cost-effective reagents, and implementing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Dihydropyrrolo[2,3-c]pyrazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

2,6-Dihydropyrrolo[2,3-c]pyrazol-5(4H)-one has a broad range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Dihydropyrrolo[2,3-c]pyrazol-5(4H)-one, particularly in its role as a DPP-4 inhibitor, involves binding to the active site of the enzyme and preventing its interaction with natural substrates. This inhibition prolongs the activity of incretin hormones, which play a crucial role in regulating blood glucose levels . The molecular targets and pathways involved include the incretin signaling pathway, which enhances insulin secretion and inhibits glucagon release.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique fused ring structure, which combines the properties of both pyrrole and pyrazole rings. This structural feature imparts distinct chemical and biological properties, making it a versatile scaffold for drug development and other scientific applications.

Properties

Molecular Formula

C5H5N3O

Molecular Weight

123.11 g/mol

IUPAC Name

4,6-dihydro-1H-pyrrolo[2,3-c]pyrazol-5-one

InChI

InChI=1S/C5H5N3O/c9-4-1-3-2-6-8-5(3)7-4/h2H,1H2,(H2,6,7,8,9)

InChI Key

DDZMDGGOAURKNX-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(NC1=O)NN=C2

Origin of Product

United States

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